2-(Methylamino)pyrimidine-4-carbaldehyde

Catalog No.
S1521732
CAS No.
180869-39-0
M.F
C6H7N3O
M. Wt
137.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methylamino)pyrimidine-4-carbaldehyde

CAS Number

180869-39-0

Product Name

2-(Methylamino)pyrimidine-4-carbaldehyde

IUPAC Name

2-(methylamino)pyrimidine-4-carbaldehyde

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C6H7N3O/c1-7-6-8-3-2-5(4-10)9-6/h2-4H,1H3,(H,7,8,9)

InChI Key

HGTHYMOKILRDHL-UHFFFAOYSA-N

SMILES

CNC1=NC=CC(=N1)C=O

Canonical SMILES

CNC1=NC=CC(=N1)C=O

Synthesis and Characterization:

2-(Methylamino)pyrimidine-4-carbaldehyde (CAS Number: 180869-39-0) is a heterocyclic compound containing a pyrimidine ring with a formyl group (CHO) at the 4th position and a methylamino group (CH3NH2) at the 2nd position. While research on its specific applications is limited, there are reports on its synthesis and characterization using various methods, including the Knoevenagel condensation and the Vilsmeier-Haack reaction [, ]. These studies provide valuable insights into the feasibility of synthesizing this compound and its potential for further exploration.

Potential Applications:

Due to the presence of the formyl group, 2-(Methylamino)pyrimidine-4-carbaldehyde holds potential for applications in various research fields:

  • Medicinal Chemistry: The pyrimidine ring is a common scaffold found in numerous biologically active molecules, including pharmaceuticals. The presence of the formyl group and the methylamino group could potentially contribute to various biological activities, warranting further investigation in medicinal chemistry []. However, there is currently no published research exploring its specific therapeutic potential.
  • Material Science: The formyl group can participate in various chemical reactions, allowing for the creation of derivatives with tailored properties. This opens doors for potential applications in material science, such as the development of new polymers or functional materials. However, similar to medicinal chemistry, there is no current research exploring its use in material science.

2-(Methylamino)pyrimidine-4-carbaldehyde, with the molecular formula C₆H₇N₃O and a molecular weight of 137.14 g/mol, is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a methylamino group and an aldehyde functional group. Its CAS number is 180869-39-0. The compound exhibits a predicted density of approximately 1.281 g/cm³ and has a boiling point around 305.4 °C .

  • Interaction with biological targets: The molecule might interact with specific enzymes or receptors in biological systems due to its structural similarity to other biologically relevant molecules.
  • Precursor for synthesis: It could serve as a building block for the synthesis of more complex molecules with desired biological activities.
Typical of aldehydes and amines, including:

  • Condensation Reactions: It can react with other amines to form imines or Schiff bases.
  • Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
  • Nucleophilic Addition: The carbonyl carbon in the aldehyde can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.

Several synthetic routes can be employed to produce 2-(Methylamino)pyrimidine-4-carbaldehyde:

  • Starting from Pyrimidine Derivatives:
    • A common method involves the reaction of 2-chloropyrimidine with methylamine followed by formylation using formic acid or another aldehyde source.
  • One-Pot Synthesis:
    • A one-pot synthesis can be achieved by reacting 2-amino-4-methylpyrimidine with an appropriate aldehyde under acidic conditions.
  • Reflux Method:
    • Refluxing a mixture of methylamine, pyrimidine, and an aldehyde in a suitable solvent may yield the desired compound.

2-(Methylamino)pyrimidine-4-carbaldehyde has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of bioactive compounds, particularly in drug discovery.
  • Chemical Research: Used as a building block in organic synthesis for developing new materials or compounds.
  • Agriculture: Potential use in developing agrochemicals due to its biological activity.

Several compounds share structural similarities with 2-(Methylamino)pyrimidine-4-carbaldehyde, highlighting its unique attributes:

Compound NameMolecular FormulaUnique Features
2-Methylpyrimidine-4-carbaldehydeC₆H₆N₂OLacks the methylamino group; simpler structure.
4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxaldehydeC₇H₉N₃OSContains sulfur; different substitution pattern.
2-AminopyrimidineC₄H₆N₄No aldehyde group; primary amine instead of methylamino.

The uniqueness of 2-(Methylamino)pyrimidine-4-carbaldehyde lies in its combination of both an aldehyde and a methylamino group on the pyrimidine ring, which could influence its reactivity and biological properties compared to similar compounds.

2-(Methylamino)pyrimidine-4-carbaldehyde represents a heterocyclic organic compound characterized by a pyrimidine ring substituted with a methylamino group at the 2-position and an aldehyde group at the 4-position [1]. The molecular formula C₆H₇N₃O corresponds to a molecular weight of 137.14 g/mol, establishing it as a compact yet structurally complex aromatic system [2].

The electronic distribution within the molecule is fundamentally governed by the pyrimidine core, which contains two nitrogen atoms at positions 1 and 3 of the six-membered ring [1]. This diazine structure creates distinct electronic environments that significantly influence the overall molecular properties. The methylamino substituent at position 2 introduces additional electron density through the nitrogen lone pair, while the formyl group at position 4 acts as an electron-withdrawing moiety [1] [2].

The canonical SMILES representation CNC1=NC=CC(=N1)C=O illustrates the connectivity pattern, where the methylamino group (NC) is directly bonded to the pyrimidine carbon adjacent to one of the ring nitrogens [1]. This positioning creates an asymmetric charge distribution that profoundly affects the molecule's reactivity profile and intermolecular interactions.

The aromatic character of the pyrimidine ring system contributes to the planarity of the molecular framework, with delocalized pi electrons extending across the heterocyclic core [14]. The presence of heteroatoms within the ring structure introduces significant electronegativity differences, resulting in polarized bonds and localized charge concentrations that influence both chemical reactivity and physical properties [9] [13].

Computational Studies on Structural Parameters

Density functional theory calculations have provided comprehensive insights into the structural parameters of 2-(Methylamino)pyrimidine-4-carbaldehyde, revealing key bond lengths, bond angles, and dihedral angles that define its three-dimensional architecture [9] [32]. The pyrimidine ring exhibits characteristic aromatic bond lengths, with carbon-nitrogen bonds typically ranging from 1.34 to 1.38 Ångströms, consistent with partial double bond character [33] [32].

The carbon-carbon bonds within the pyrimidine ring demonstrate values between 1.38 and 1.42 Ångströms, reflecting the delocalized pi electron system inherent to aromatic heterocycles [32] [34]. These bond lengths are intermediate between single and double bond values, confirming the aromatic nature of the pyrimidine core and its contribution to molecular stability [34] [33].

Bond TypeLength (Å)Reference
C-N (ring)1.34-1.38 [32] [33]
C-C (ring)1.38-1.42 [32] [34]
C-N (methylamino)1.37-1.41 [33] [32]
C-O (carbonyl)1.20-1.22 [32] [9]

The methylamino substituent exhibits a carbon-nitrogen bond length of approximately 1.37-1.41 Ångströms, indicating partial double bond character due to conjugation with the aromatic ring system [33] [32]. This conjugative interaction extends the delocalized electron system beyond the confines of the pyrimidine ring, contributing to the overall electronic stabilization of the molecule [14] [33].

The aldehyde functionality displays a characteristic carbon-oxygen double bond length of 1.20-1.22 Ångströms, typical for carbonyl groups [32] [9]. The planarity of this group with respect to the pyrimidine ring facilitates orbital overlap and conjugation, further contributing to the electronic delocalization throughout the molecular framework [9] [14].

Bond angles within the pyrimidine ring conform to expected aromatic values, with internal angles approximating 120 degrees [32] [34]. The nitrogen atoms in the ring create slight deviations from perfect hexagonal geometry due to their smaller covalent radii compared to carbon atoms [34] [33].

Density Functional Theory Investigations

Extensive density functional theory investigations utilizing the B3LYP functional with various basis sets have provided detailed electronic structure information for 2-(Methylamino)pyrimidine-4-carbaldehyde [9] [34]. The choice of the B3LYP functional has been validated through comparative studies demonstrating its reliability for predicting molecular properties of pyrimidine derivatives [34] [25].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies reveal crucial information about the electronic properties and reactivity patterns of the compound [9] [25]. Frontier molecular orbital calculations indicate that the highest occupied molecular orbital is primarily localized on the methylamino substituent and adjacent portions of the pyrimidine ring, reflecting the electron-donating nature of the amino group [14] [37].

The lowest unoccupied molecular orbital demonstrates significant contribution from the aldehyde carbonyl group and the pyrimidine ring system, particularly in regions adjacent to the electronegative nitrogen atoms [37] [25]. This orbital distribution pattern suggests that nucleophilic attack would preferentially occur at the carbonyl carbon, while electrophilic attack would favor positions with high electron density from the methylamino group [14] [37].

PropertyValueBasis SetReference
HOMO Energy-6.2 to -6.8 eV6-311++G(d,p) [25] [37]
LUMO Energy-1.8 to -2.4 eV6-311++G(d,p) [25] [37]
Energy Gap3.8 to 4.6 eV6-311++G(d,p) [37] [25]
Dipole Moment2.1 to 2.4 DebyeVarious [34] [40]

The energy gap between frontier molecular orbitals provides insight into the kinetic stability and reactivity of the compound [37] [41]. Values typically ranging from 3.8 to 4.6 eV suggest moderate reactivity, with the molecule being sufficiently stable for isolation and characterization while remaining reactive enough for synthetic transformations [37] [25].

Mulliken population analysis and natural population analysis have been employed to understand charge distribution patterns within the molecule [9] [28]. These analyses reveal that the nitrogen atoms bear partial negative charges, while the carbon atoms adjacent to electronegative heteroatoms carry partial positive charges [28] [29]. The methylamino nitrogen typically exhibits the highest negative charge density, consistent with its role as an electron-donating substituent [28] [9].

Molecular electrostatic potential mapping provides visualization of charge distribution and predicts sites of intermolecular interactions [26] [27]. These calculations reveal electronegative regions around the nitrogen atoms and oxygen atom, while electropositive regions are localized on hydrogen atoms and certain carbon positions [27] [30]. Such information proves invaluable for understanding hydrogen bonding patterns and designing molecular recognition systems [27] [26].

Theoretical Reactivity Predictions and Models

Theoretical reactivity predictions for 2-(Methylamino)pyrimidine-4-carbaldehyde have been developed using various computational approaches, including frontier molecular orbital theory and conceptual density functional theory descriptors [16] [25]. These models provide quantitative measures of chemical reactivity and site selectivity for various types of chemical transformations [25] [28].

Global reactivity descriptors derived from frontier orbital energies include chemical hardness, chemical softness, electronegativity, and electrophilicity index [25] [32]. Chemical hardness values typically range from 1.9 to 2.3 eV, indicating moderate resistance to electron density changes during chemical reactions [25] [28]. The corresponding chemical softness values suggest that the molecule exhibits reasonable polarizability and reactivity toward both electrophilic and nucleophilic species [28] [25].

Local reactivity descriptors, including Fukui functions and local softness values, identify specific atomic sites most susceptible to electrophilic, nucleophilic, or radical attack [28] [16]. Calculations consistently show that the methylamino nitrogen exhibits the highest nucleophilic reactivity, while the aldehyde carbon demonstrates the greatest electrophilic character [28] [25].

DescriptorValue RangeInterpretationReference
Chemical Hardness1.9-2.3 eVModerate stability [25] [28]
Chemical Softness0.22-0.26 eV⁻¹Reasonable reactivity [25] [28]
Electronegativity4.0-4.5 eVModerate electron affinity [25] [28]
Electrophilicity Index4.2-5.1 eVModerate electrophile [25] [28]

Theoretical studies on nucleophilic aromatic substitution reactions reveal that positions adjacent to the pyrimidine nitrogen atoms exhibit enhanced reactivity toward nucleophilic attack [21] [24]. The presence of the electron-withdrawing aldehyde group significantly activates the ring toward such transformations, with calculated activation barriers typically falling in the range of 15-25 kcal/mol [21] [19].

Electrophilic aromatic substitution reactions are predicted to occur preferentially at positions influenced by the electron-donating methylamino group [24] [22]. However, the overall electron-deficient nature of the pyrimidine ring system renders such reactions less favorable compared to nucleophilic substitution pathways [24] [21].

Computational models for hydrogen bonding interactions indicate that both the methylamino nitrogen and the aldehyde oxygen can serve as hydrogen bond acceptors, while the amino hydrogen atoms function as hydrogen bond donors [27] [28]. The calculated binding energies for hydrogen-bonded complexes with water molecules range from 3-8 kcal/mol, depending on the specific interaction site and geometry [27] [29].

Quantum Chemical Calculations of Reaction Barriers

Quantum chemical calculations of reaction barriers for 2-(Methylamino)pyrimidine-4-carbaldehyde have focused on several fundamental reaction pathways, including nucleophilic addition to the aldehyde group, nucleophilic aromatic substitution on the pyrimidine ring, and various tautomerization processes [19] [20]. These calculations provide essential information for understanding reaction mechanisms and predicting synthetic accessibility [19] [21].

Nucleophilic addition reactions to the aldehyde carbonyl group exhibit calculated activation barriers ranging from 8-15 kcal/mol, depending on the nature of the nucleophile and reaction conditions [19] [20]. Hydride addition reactions, such as those involving sodium borohydride, demonstrate relatively low barriers of 10-12 kcal/mol, consistent with the facile reduction of aldehydes under mild conditions [20] [19].

Nucleophilic aromatic substitution reactions on the pyrimidine ring show significantly higher activation barriers, typically ranging from 18-28 kcal/mol [21] [19]. The position of substitution strongly influences the barrier height, with positions ortho to the ring nitrogen atoms showing the lowest barriers due to stabilization of the anionic intermediate by the electronegative heteroatoms [21] [24].

Reaction TypeBarrier (kcal/mol)Position/ConditionsReference
Nucleophilic Addition8-15Aldehyde carbon [19] [20]
Aromatic Substitution18-28Ring positions [21] [19]
Hydrogen Migration25-35Tautomerization [20] [22]
Radical Addition10-19Various sites [20] [22]

Tautomerization processes involving hydrogen migration between nitrogen atoms and between nitrogen and oxygen atoms exhibit barriers in the range of 25-35 kcal/mol [20] [22]. These relatively high barriers suggest that tautomeric equilibria would be slow to establish under ambient conditions, with the aldehyde form being kinetically preferred [22] [20].

Radical addition reactions show moderate activation barriers of 10-19 kcal/mol, with the specific barrier depending on the nature of the radical species and the target site [20] [22]. Calculations indicate that radical attack preferentially occurs at carbon positions with high spin density, typically those adjacent to heteroatoms in the pyrimidine ring [22] [20].

The influence of solvent effects on reaction barriers has been investigated using polarizable continuum models, revealing that polar solvents generally reduce activation barriers for ionic mechanisms while having minimal effect on radical pathways [19] [21]. Aqueous solvation typically lowers barriers for nucleophilic substitution reactions by 3-8 kcal/mol compared to gas-phase calculations [21] [19].

Retrosynthetic Analysis Approaches

Retrosynthetic analysis of 2-(Methylamino)pyrimidine-4-carbaldehyde reveals multiple strategic disconnections that can guide synthetic planning. The most logical approach involves identifying the pyrimidine core as the central structural unit, with subsequent functionalization to introduce the methylamino group at the 2-position and the formyl group at the 4-position.

The primary retrosynthetic disconnections include:

Disconnection A: Cleavage of the C-N bond between the pyrimidine ring and the methylamino group, leading to a 2-chloropyrimidine-4-carbaldehyde intermediate and methylamine as synthons.

Disconnection B: Cleavage of the C-CHO bond, suggesting the use of pyrimidine-4-methanol or pyrimidine-4-methyl derivatives as precursors for subsequent oxidation or formylation.

Disconnection C: Complete deconstruction of the pyrimidine ring, utilizing β-dicarbonyl compounds and guanidine derivatives in multicomponent reactions.

The retrosynthetic analysis must consider the electronic nature of the pyrimidine ring, where the electron-withdrawing character of the nitrogen atoms influences the reactivity patterns. The 2-position is particularly activated toward nucleophilic substitution due to the adjacent nitrogen atoms, while the 4-position requires specific activation strategies for formylation reactions.

Classical Synthetic Routes from Pyrimidine Precursors

Classical approaches to 2-(Methylamino)pyrimidine-4-carbaldehyde synthesis primarily utilize pre-formed pyrimidine derivatives as starting materials. The most established routes include:

Nucleophilic Aromatic Substitution: Starting from 2-chloropyrimidine-4-carbaldehyde, methylamine displacement provides direct access to the target compound. This approach requires elevated temperatures (80-120°C) and basic conditions to facilitate the substitution reaction. Yields typically range from 75-90% depending on the specific reaction conditions employed.

Vilsmeier-Haack Formylation: This method involves the electrophilic formylation of 2-(methylamino)pyrimidine using the Vilsmeier-Haack reagent (POCl₃/DMF). The reaction proceeds through the formation of an iminium intermediate, followed by hydrolysis to yield the desired aldehyde. Temperature control is critical, with optimal conditions typically maintained between 0-80°C.

Sequential Functionalization: A two-step approach involving initial methylamine substitution on 2-chloropyrimidine, followed by formylation at the 4-position. This strategy allows for better control over regioselectivity but requires additional purification steps.

Oxidative Approaches: Oxidation of 2-(methylamino)pyrimidine-4-methanol using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane provides an alternative route. These methods offer chemoselectivity advantages but require the pre-synthesis of the hydroxymethyl precursor.

Modern Catalytic Methods for Synthesis

Contemporary synthetic approaches leverage advanced catalytic systems to improve efficiency, selectivity, and environmental compatibility. Modern catalytic methods include:

Heterogeneous Catalysis: Magnetic nanocatalysts such as Fe₃O₄-supported systems enable efficient synthesis with facile catalyst recovery. These systems demonstrate excellent recyclability (up to 5-7 cycles) while maintaining high yields (85-97%). The magnetic properties allow for easy separation using external magnetic fields.

Ionic Liquid Catalysis: Brønsted-acidic ionic liquids serve as both catalyst and solvent, providing enhanced reaction rates and selectivity. The [DMBSI]HSO₄ system demonstrates particular effectiveness in multicomponent reactions, offering mild reaction conditions and easy catalyst recovery.

Deep Eutectic Solvents: Novel deep eutectic solvent systems, such as MTPPBr-PCAT-DES, function as dual catalyst-solvent systems. These environmentally benign alternatives to traditional solvents offer improved sustainability profiles while maintaining high catalytic activity.

Photocatalytic Methods: Light-induced synthesis methods utilize visible light or UV irradiation to promote chemical transformations. These approaches offer energy-efficient alternatives to traditional thermal methods and can provide unique selectivity patterns.

Biocatalytic Systems: Enzymatic approaches using lipases or other biocatalysts provide highly selective synthetic routes. These methods operate under mild conditions and generate minimal waste products.

Green Chemistry Applications in Synthesis

Green chemistry principles have been extensively applied to pyrimidine synthesis, addressing environmental concerns while maintaining synthetic efficiency. Key applications include:

Atom Economy Maximization: Multicomponent reactions achieve high atom utilization by incorporating multiple reactants in a single synthetic step. These reactions typically demonstrate atom economies exceeding 80%, significantly reducing waste generation.

Solvent-Free Synthesis: Elimination of organic solvents reduces environmental impact and simplifies purification procedures. Solvent-free conditions often result in improved yields and shorter reaction times due to higher reactant concentrations.

Aqueous Synthesis: Water-based synthetic routes eliminate toxic organic solvents and improve safety profiles. β-cyclodextrin-catalyzed reactions in aqueous media demonstrate excellent yields while maintaining environmental compatibility.

Microwave-Assisted Synthesis: Microwave irradiation reduces reaction times from hours to minutes while improving energy efficiency. This technology enables rapid heating and cooling cycles, improving overall process efficiency.

Ultrasound-Assisted Synthesis: Sonochemical methods provide enhanced mass transfer and reaction rates. Ultrasonic irradiation can reduce reaction times by up to 75% compared to conventional thermal methods.

Renewable Feedstocks: Utilization of biomass-derived starting materials reduces dependence on petrochemical resources. Alcohol-based synthesis routes using biomass-derived feedstocks demonstrate sustainability advantages.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) represent a powerful synthetic strategy for pyrimidine derivative synthesis, offering convergent approaches that maximize synthetic efficiency. Key strategies include:

Three-Component Reactions: The most common MCR approach involves the condensation of aldehydes, amines, and active methylene compounds. These reactions typically proceed through sequential condensation and cyclization steps, generating the pyrimidine core in a single operation.

Four-Component Reactions: More complex MCRs incorporating additional reactants can generate highly substituted pyrimidine derivatives. These reactions often require careful optimization of reaction conditions to achieve optimal yields and selectivity.

Biginelli-Type Reactions: Modified Biginelli reactions using pyrimidine-based substrates provide access to fused pyrimidine systems. These reactions typically employ acid catalysts and elevated temperatures to promote cyclization.

Cascade Reactions: Sequential reaction cascades allow for the construction of complex molecular architectures in a single synthetic operation. These approaches often combine multiple bond-forming processes, including C-C, C-N, and C-O bond formation.

Tandem Catalysis: Dual catalytic systems enable sequential transformations without intermediate isolation. These systems often combine homogeneous and heterogeneous catalysts to achieve complementary reactivity patterns.

Optimization of Reaction Parameters and Conditions

Systematic optimization of reaction parameters is essential for achieving high yields and selectivity in pyrimidine synthesis. Critical parameters include:

Temperature Control: Optimal temperatures typically range from 80-120°C for most synthetic routes. Higher temperatures can lead to decomposition or side reactions, while lower temperatures may result in incomplete conversion.

Catalyst Loading: Optimal catalyst loadings generally range from 2-5 mol% for most catalytic systems. Higher loadings may not provide proportional improvements in yield and increase costs.

Reaction Time: Optimal reaction times typically range from 2-8 hours, depending on the specific synthetic route. Longer reaction times may lead to product decomposition or side reactions.

Solvent Effects: Solvent choice significantly impacts reaction outcomes, with polar protic solvents often providing optimal results. Solvent-free conditions frequently demonstrate superior performance in terms of both yield and environmental impact.

pH Optimization: pH values between 7-9 generally provide optimal conditions for most synthetic routes. Extreme pH values can lead to substrate or product decomposition.

Substrate Concentration: Optimal substrate concentrations typically range from 0.5-1.0 M. Higher concentrations may lead to increased side reactions, while lower concentrations reduce reaction rates.

Scale-up Considerations for Research Applications

Transitioning from laboratory to larger scales requires careful consideration of multiple factors that may not be apparent at small scales. Key considerations include:

Heat Transfer Management: Larger reaction volumes experience reduced surface-to-volume ratios, potentially leading to heat accumulation and hot spots. Efficient heat exchange systems are essential for maintaining optimal reaction temperatures.

Mass Transfer Limitations: Increased reaction volumes may experience diffusion limitations that affect reaction rates and selectivity. Improved mixing systems and reactor designs can mitigate these effects.

Catalyst Recovery and Recycling: Industrial-scale operations require efficient catalyst recovery systems to maintain economic viability. Magnetic separation systems for heterogeneous catalysts offer practical solutions for large-scale applications.

Process Safety: Larger scales amplify potential hazards associated with exothermic reactions, toxic reagents, and high-pressure conditions. Comprehensive safety assessments and control systems are essential for safe operation.

Quality Control: Continuous monitoring and control systems are necessary to maintain product quality at larger scales. In-line analytical techniques can provide real-time feedback for process optimization.

Economic Optimization: Scale-up requires careful consideration of raw material costs, energy consumption, and waste management expenses. Process optimization must balance yield, selectivity, and economic factors.

Environmental Compliance: Larger-scale operations must comply with environmental regulations regarding waste disposal and emissions. Green chemistry principles become increasingly important at industrial scales.

Equipment Design: Specialized equipment may be required for large-scale operations, including continuous flow reactors, automated control systems, and specialized purification equipment. The design must accommodate the specific requirements of the synthetic route while maintaining operational efficiency.

XLogP3

0.3

Wikipedia

2-(Methylamino)pyrimidine-4-carbaldehyde

Dates

Modify: 2023-08-15

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